molecular formula C18H24Cl2N2Ni B8181651 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dichloronickel

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dichloronickel

Cat. No.: B8181651
M. Wt: 398.0 g/mol
InChI Key: PCWIKFRTCXESOT-UHFFFAOYSA-L
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Description

The compound with the PubChem 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dichloronickel is known as [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride. It is an organometallic compound that features a nickel(II) ion coordinated to two 4,4’-bis(1,1-dimethylethyl)-2,2’-bipyridine ligands and two chloride ions. This compound is notable for its applications in various fields, including catalysis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride typically involves the reaction of nickel(II) chloride with 4,4’-bis(1,1-dimethylethyl)-2,2’-bipyridine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out. The product is then filtered, washed, and dried to obtain the pure compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in high purity forms, including 99%, 99.9%, 99.99%, and higher .

Chemical Reactions Analysis

Types of Reactions

[4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel(II) complexes with different ligands .

Scientific Research Applications

[4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride involves the coordination of the nickel(II) ion to the bipyridine ligands and chloride ions. This coordination stabilizes the nickel(II) center and allows it to participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride include:

  • [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Palladium(II) Dichloride
  • [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Platinum(II) Dichloride
  • [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Copper(II) Dichloride

Uniqueness

The uniqueness of [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride lies in its specific coordination environment and the properties imparted by the nickel(II) center. Compared to its palladium, platinum, and copper analogs, the nickel compound offers distinct catalytic properties and reactivity, making it valuable for specific applications in catalysis and materials science .

Properties

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dichloronickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2.2ClH.Ni/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWIKFRTCXESOT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.Cl[Ni]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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